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Compound of Interest

Compound Name: 4-Bromothiazole-5-carbonitrile

Cat. No.: B1288823 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 4-Bromothiazole-5-carbonitrile, a heterocyclic compound of interest in medicinal

chemistry and materials science. Due to the limited availability of published experimental

spectra for this specific molecule, this guide presents predicted data based on the analysis of

its chemical structure and comparison with related compounds. Detailed, generalized

experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data are also included.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Bromothiazole-5-
carbonitrile. These predictions are based on established principles of spectroscopy and data

from analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.9 - 9.1 Singlet 1H H-2

Predicted solvent: CDCl₃. The chemical shift is referenced to Tetramethylsilane (TMS) at 0

ppm.
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Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm) Assignment

~155 - 160 C-2

~135 - 140 C-4 (quaternary)

~110 - 115 C-5 (quaternary)

~115 - 120 -C≡N (nitrile)

Predicted solvent: CDCl₃. The chemical shift is referenced to Tetramethylsilane (TMS) at 0

ppm.

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3150 Weak - Medium C-H stretch (aromatic)

~2220 - 2240 Strong C≡N stretch (nitrile)

~1500 - 1600 Medium C=N and C=C ring stretching

~1000 - 1200 Medium - Strong C-Br stretch and ring vibrations

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data
m/z Relative Abundance Assignment

189/191 High
[M]⁺ (Molecular ion peak with

bromine isotopes)

110 Medium [M - Br]⁺

83 Medium [M - Br - HCN]⁺

Ionization method: Electron Ionization (EI).
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Experimental Protocols
The following are generalized protocols for acquiring high-quality spectroscopic data for

organic compounds like 4-Bromothiazole-5-carbonitrile. Instrument-specific parameters may

require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the purified 4-Bromothiazole-5-
carbonitrile in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent

should be chosen based on the solubility of the compound and its residual peak should not

interfere with the signals of interest.

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (0 ppm).

Data Acquisition:

Transfer the solution to a clean 5 mm NMR tube.

Place the NMR tube in the spectrometer.

Acquire ¹H NMR and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled experiment is

standard to simplify the spectrum to single lines for each carbon.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR

spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:
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Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 4-Bromothiazole-5-carbonitrile with approximately

100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,

uniform powder is obtained.

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty spectrometer to subtract atmospheric CO₂

and H₂O absorptions.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a volatile and thermally stable compound like 4-Bromothiazole-5-carbonitrile, direct

insertion or gas chromatography (GC-MS) can be used.

Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) at 70

eV. EI is a common technique that provides a characteristic fragmentation pattern.

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.
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Data Interpretation: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

Analyze the fragmentation pattern to gain structural information. The isotopic pattern of

bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in characteristic M and M+2

peaks.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

unknown organic compound.
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Caption: Logical workflow for spectroscopic analysis of an organic compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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